The synthesis of 12,13-dihydroxyfumitremorgin C primarily occurs through biosynthetic pathways involving specific enzymes. The initial step involves the condensation of L-tryptophan and L-proline to form brevianamide F, catalyzed by non-ribosomal peptide synthetase (FtmPS). Subsequent enzymatic modifications lead to the formation of 12,13-dihydroxyfumitremorgin C through hydroxylation reactions facilitated by cytochrome P450 enzymes (FtmP450-3/FtmG) .
The molecular formula of 12,13-dihydroxyfumitremorgin C is , indicating it contains 22 carbon atoms, 25 hydrogen atoms, three nitrogen atoms, and five oxygen atoms. The structure features a complex indole framework with two hydroxyl groups attached to the aromatic ring at positions 12 and 13.
12,13-Dihydroxyfumitremorgin C participates in various chemical reactions that can modify its structure or enhance its biological activity. Notably, it can undergo prenylation catalyzed by enzymes such as FtmPT2/FtmH, leading to the formation of derivatives like fumitremorgin B. This reaction involves the addition of a dimethylallyl diphosphate moiety to the compound .
The mechanism of action for 12,13-dihydroxyfumitremorgin C primarily involves its interaction with cellular targets that disrupt normal cellular functions. Studies have shown that this compound exhibits antimicrobial activity against pathogens such as Mycobacterium tuberculosis, with minimal inhibitory concentration values less than 0.03 µM .
12,13-Dihydroxyfumitremorgin C exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
The applications of 12,13-dihydroxyfumitremorgin C span several fields due to its bioactive nature:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2